C–N Rotational Barrier: 2- vs. 4-Dimethylamino Analog
The free energy of activation (ΔG‡) for hindered rotation about the exocyclic C–N bond of the dimethylamino group is substantially lower for the 2-substituted isomer than for the 4-substituted isomer. Riand et al. determined that upon monoprotonation, ΔG‡ increases from approximately 14 to 24 kJ mol⁻¹ for N,N-dimethylaminopyrimidines, with a significantly larger increase observed for the 4-dimethylamino group than for the 2-dimethylamino group . This lower rotational barrier for the 2-isomer reflects reduced double-bond character between the dimethylamino nitrogen and the pyrimidine ring, meaning the 2-dimethylamino group retains greater conformational flexibility and distinct electronic availability compared to its 4-substituted counterpart .
| Evidence Dimension | Free energy of activation (ΔG‡) for hindered C–N rotation in monoprotonated form |
|---|---|
| Target Compound Data | ΔG‡ increase from ~14 to ~24 kJ mol⁻¹ (2-dimethylamino series; smaller magnitude of increase vs. 4-isomer) |
| Comparator Or Baseline | 4-(N,N-dimethylamino)pyrimidine: larger increase in ΔG‡ upon monoprotonation (exact numerical difference not explicitly reported in abstract; directionality established by ¹H and ¹³C line-shape analysis) |
| Quantified Difference | 4-isomer exhibits a higher rotational barrier than 2-isomer in both neutral and monoprotonated forms; the difference is more pronounced in the monoprotonated species |
| Conditions | ¹H and ¹³C NMR line-shape analysis; monoprotonated N,N-dimethylaminopyrimidine hydrochlorides; Riand et al., J. Chem. Soc. Perkin Trans. 2, 1979; Riand et al., Can. J. Chem., 1980 |
Why This Matters
The lower rotational barrier of the 2-dimethylamino isomer affects its conformational pre-organization and may influence binding kinetics in target engagement or reactivity in sterically constrained synthetic transformations, making it the preferred regioisomer when conformational flexibility at the 2-position is desired.
- [1] Riand, J., Chenon, M.-T., & Lumbroso-Bader, N. (1979). Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. Part 3. Hindered internal rotation in some 4-(NN-dimethylamino)pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, 1979, 1248–1252. DOI: 10.1039/P29790001248. Riand, J., Chenon, M.-T., & Lumbroso-Bader, N. (1980). Étude par RMN du proton et du carbone-13 de pyrimidines substituées. IV. Empêchement de rotation dans des N,N-diméthylamino-4 pyrimidines à l'état monoprotoné. Canadian Journal of Chemistry, 58(5), 466–472. View Source
